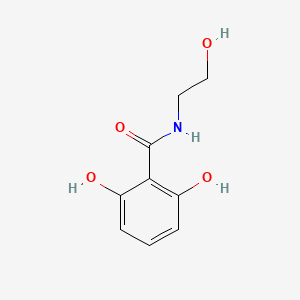

2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59012-57-6 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2,6-dihydroxy-N-(2-hydroxyethyl)benzamide |

InChI |

InChI=1S/C9H11NO4/c11-5-4-10-9(14)8-6(12)2-1-3-7(8)13/h1-3,11-13H,4-5H2,(H,10,14) |

InChI Key |

CTNJTLPTCMTOSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)NCCO)O |

Origin of Product |

United States |

Detailed Research Findings on 2,6 Dihydroxy N 2 Hydroxyethyl Benzamide

Novel Synthetic Routes for this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways: the formation of the amide bond between 2,6-dihydroxybenzoic acid and 2-aminoethanol (ethanolamine), or the introduction of the ortho-hydroxyl groups onto a pre-formed N-(2-hydroxyethyl)benzamide precursor. Each approach presents unique challenges and opportunities for the development of novel and efficient synthetic routes.

Strategies for ortho-Dihydroxylation in Benzamide (B126) Precursors

A key strategy for the synthesis of this compound involves the late-stage functionalization of an N-(2-hydroxyethyl)benzamide precursor through directed ortho-C-H hydroxylation. This approach is advantageous as it utilizes a readily available starting material. Transition-metal catalysis has emerged as a powerful tool for such transformations. researchgate.net

Ruthenium-catalyzed ortho-hydroxylation of benzamides, for instance, has been demonstrated to be effective. researchgate.net This method often employs a directing group to achieve high regioselectivity. In the case of N-(2-hydroxyethyl)benzamide, the amide functionality itself can act as a directing group, facilitating the introduction of hydroxyl groups at the ortho positions. The reaction typically proceeds in the presence of a ruthenium catalyst and an oxidant.

Another promising approach is palladium-catalyzed ortho-C–H hydroxylation. acs.org This has been successfully applied to benzaldehydes using a transient directing group, suggesting that similar strategies could be adapted for benzamide substrates. acs.org The choice of catalyst, oxidant, and reaction conditions is crucial for optimizing the yield and selectivity of the dihydroxylation process.

Table 1: Comparison of Potential Catalytic Systems for ortho-Dihydroxylation

| Catalyst System | Oxidant | Directing Group | Potential Advantages |

|---|---|---|---|

| Ruthenium(II) complexes | Peroxides or other oxygen sources | Amide | High regioselectivity, tolerance of various functional groups. researchgate.net |

Optimized Amidation Reactions for N-(2-hydroxyethyl) Substitution

The direct amidation of 2,6-dihydroxybenzoic acid with ethanolamine (B43304) represents the most convergent synthetic route. However, the presence of two hydroxyl groups on the aromatic ring and the potential for steric hindrance can affect the reaction efficiency. mdpi.com Traditional amidation methods often require harsh conditions, such as high temperatures, which can lead to side reactions and decomposition of the starting materials.

Modern catalytic methods offer milder and more efficient alternatives. Boron-based catalysts, for example, have been shown to be effective in promoting direct amidation reactions. mdpi.com The use of coupling agents, such as carbodiimides, in conjunction with activating agents like N-hydroxybenzotriazole (HOBt), can also facilitate the formation of the amide bond under milder conditions.

Biocatalysis presents an intriguing and sustainable approach. Enzymes such as lipases and non-ribosomal peptide synthetase (NRPS) domains have been utilized for amide bond formation. rsc.org For instance, the NRPS A-domain DhbA has been shown to couple 2,3-dihydroxybenzoic acid with L-cysteine, indicating the potential for enzymatic synthesis of hydroxybenzamides. rsc.org

Table 2: Optimization Parameters for the Amidation of 2,6-Dihydroxybenzoic Acid

| Parameter | Conditions to Explore | Rationale |

|---|---|---|

| Catalyst | Boric acid, Titanium(IV) fluoride (B91410), Zirconium(IV) chloride | To lower the activation energy and avoid harsh reaction conditions. mdpi.comresearchgate.net |

| Coupling Reagents | DCC/HOBt, EDC/HOBt | To activate the carboxylic acid for efficient reaction with the amine. |

| Solvent | Toluene, THF, Green solvents (e.g., 2-MeTHF) | To ensure solubility of reactants and facilitate the reaction while minimizing environmental impact. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for the sustainable production of fine chemicals. In the context of this compound synthesis, several strategies can be employed to minimize the environmental impact.

The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. mdpi.com This reduces waste generation and often allows for milder reaction conditions. The development of reusable catalysts is also a key area of research.

Solvent selection plays a significant role in the environmental footprint of a synthetic process. The replacement of hazardous solvents with greener alternatives, or the use of solvent-free conditions, is highly desirable. mdpi.com Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. mdpi.com

Furthermore, the principles of atom economy can be maximized by choosing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. The direct amidation of 2,6-dihydroxybenzoic acid with ethanolamine is an example of an atom-economical reaction, with water being the only byproduct. mdpi.com

Mechanistic Elucidation of Key Synthetic Steps

A thorough understanding of the reaction mechanisms is essential for the optimization and control of the synthetic process. This includes an analysis of the reaction kinetics, thermodynamics, and the transition states of the key bond-forming steps.

Reaction Kinetics and Thermodynamic Considerations

The amidation reaction is typically a reversible process, and the position of the equilibrium is influenced by the reaction conditions. nih.gov The removal of water, for instance, can drive the reaction towards the formation of the amide product. mdpi.com The kinetics of the amidation can be influenced by several factors, including the nature of the catalyst, the temperature, and the concentration of the reactants. acs.orgnih.gov

Studies on the amidation of fatty acid methyl esters with diethanolamine (B148213) have provided insights into the kinetics of such reactions. acs.orgnih.gov The reaction is often found to follow second-order kinetics, being first order with respect to each reactant. The activation energy for the amidation reaction can be determined by studying the effect of temperature on the reaction rate constant. ijirset.com

The thermodynamics of the amidation reaction can be evaluated by determining the enthalpy and entropy of the reaction. The enthalpy of formation for various amides has been studied, providing a basis for estimating the thermodynamic parameters for the synthesis of this compound. researchgate.net

Table 3: Hypothetical Kinetic and Thermodynamic Data for the Amidation of 2,6-Dihydroxybenzoic Acid

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Rate Constant (k) | Varies with temperature and catalyst | Determines the speed of the reaction. |

| Activation Energy (Ea) | 50-70 kJ/mol | Indicates the energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -20 to -40 kJ/mol | A negative value indicates an exothermic reaction, which is thermodynamically favorable. |

Transition State Analysis in Amidation Processes

The amidation reaction typically proceeds through a tetrahedral intermediate. In an uncatalyzed reaction, the direct attack of the amine on the carboxylic acid is unfavorable due to the low electrophilicity of the carbonyl carbon and the formation of an ammonium (B1175870) carboxylate salt. mdpi.com

Catalysts facilitate the reaction by activating the carboxylic acid. For instance, a boron-based catalyst can form a complex with the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack of the amine.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the structure of the transition state and the energy profile of the reaction. nih.gov These studies can help in understanding the role of the catalyst and in designing more efficient catalytic systems. The analysis of the transition state can reveal key interactions that stabilize the transition state and lower the activation energy of the reaction. nih.gov

Catalytic Approaches in Benzamide Formation

Modern organic synthesis has increasingly moved towards catalytic methods for amide bond formation to circumvent the use of stoichiometric activating agents that generate significant waste. For the synthesis of benzamides, several classes of catalysts are particularly relevant.

Boron-Based Catalysts: Boronic acids and boric acid have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. researchgate.netmdpi.com These reactions typically proceed via a dehydrative condensation mechanism. The efficiency of boron-catalyzed amidations can be influenced by the reaction conditions, such as the use of molecular sieves or azeotropic distillation to remove water, which drives the equilibrium towards product formation. amf.ch For a substrate like 2,6-dihydroxybenzoic acid, the presence of hydroxyl groups could potentially interact with the boron catalyst, a factor that would require careful optimization of reaction parameters.

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have gained prominence as versatile organocatalysts. In the context of amide synthesis, NHCs can catalyze the reaction between carboxylic acids and amines through the formation of activated intermediates, such as active esters. rsc.org For instance, an NHC can react with an aldehyde to generate an acylazolium intermediate, which is then susceptible to nucleophilic attack by an amine. rsc.org Transition metal complexes featuring NHC ligands, such as ruthenium-NHC complexes, have also been developed for the direct synthesis of amides from alcohols and amines. synplechem.com

Enzymatic Catalysis: Biocatalysis offers a green and highly selective alternative for amide bond formation. guidechem.com Enzymes such as lipases can catalyze the aminolysis of esters to form amides, often with high enantioselectivity. aragen.com While this would require an initial esterification of 2,6-dihydroxybenzoic acid, the mild, aqueous conditions of enzymatic reactions are advantageous. nih.gov Amide bond synthetase enzymes, which are ATP-dependent, can directly couple carboxylic acids and amines in aqueous media, representing a highly sustainable approach. aragen.com

| Catalyst Type | General Mechanism | Key Advantages | Potential Considerations for this compound |

|---|---|---|---|

| Boronic/Boric Acids | Dehydrative condensation | Inexpensive, readily available, green catalyst. mdpi.com | Requires water removal; potential interaction with phenol (B47542) hydroxyl groups. |

| N-Heterocyclic Carbenes (NHCs) | Formation of activated intermediates (e.g., acylazolium). rsc.org | Metal-free, versatile, mild conditions. | Substrate scope and catalyst stability need to be evaluated. |

| Enzymes (e.g., Lipases) | Aminolysis of esters or direct coupling. aragen.com | High selectivity, environmentally benign, mild aqueous conditions. nih.gov | May require precursor modification (esterification); enzyme cost and stability. |

Scalable Synthesis and Process Chemistry Research

Translating a laboratory-scale synthesis of this compound to an industrial production level involves significant research into process chemistry, focusing on efficiency, safety, and cost-effectiveness.

Batch vs. Flow Synthesis Methodologies

The choice between batch and continuous flow processing is a critical decision in chemical manufacturing. asynt.com

Batch Synthesis: This traditional approach involves charging reactants into a stirred-tank reactor, running the reaction for a set period, and then isolating the product. asynt.com Batch processing is versatile and well-suited for the production of smaller quantities and for multi-step syntheses where conditions need to be varied. labmanager.com However, scaling up batch reactions can present challenges in terms of heat and mass transfer, mixing efficiency, and safety, particularly for exothermic reactions. chemtek.co.in

Flow Synthesis: Continuous flow chemistry involves pumping reactants through a tube or microreactor where the reaction occurs. amf.ch This methodology offers superior control over reaction parameters like temperature, pressure, and residence time. aragen.com For amide synthesis, flow reactors can enhance safety when dealing with hazardous reagents or intermediates and often lead to higher yields and purity. rsc.org The improved heat transfer in flow reactors is a significant advantage, minimizing the risk of thermal runaways. stolichem.com The scalability of flow processes is often more straightforward, as production can be increased by running the system for longer durations or by "numbering-up" (running multiple reactors in parallel). labmanager.com

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Process Control | Good; allows for mid-reaction adjustments. labmanager.com | Excellent; precise control over temperature, pressure, and residence time. aragen.com |

| Scalability | Can be challenging; requires re-optimization due to heat/mass transfer issues. chemtek.co.inpharmafeatures.com | More straightforward; achieved by longer run times or parallel reactors. labmanager.com |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. chemtek.co.in | Intrinsically safer due to small reactor volumes and better thermal management. stolichem.com |

| Heat & Mass Transfer | Can be inefficient and non-uniform in large vessels. pharmafeatures.com | Highly efficient due to large surface-area-to-volume ratio. aragen.com |

Industrial Scale-Up Challenges and Solutions

Scaling the synthesis of a specialty chemical like this compound from the gram to the kilogram or ton scale presents several well-defined challenges. chemtek.co.in

Reaction Kinetics and Thermodynamics: A reaction that is well-behaved on a lab scale can become difficult to control in a large reactor. Exothermic reactions, in particular, require robust thermal management systems to prevent temperature spikes that can lead to side reactions or unsafe conditions. chemtek.co.inpharmafeatures.com

Mixing and Mass Transfer: Ensuring uniform mixing of reactants in a large vessel is critical for consistent product quality. Inefficient mixing can create localized "hot spots" or areas of high concentration, leading to impurity formation. pharmafeatures.com

Downstream Processing and Purification: The isolation and purification of the final product are critical steps. Crystallization is a common method for purifying solid compounds like benzamides. Controlling crystal size and morphology (polymorphism) is crucial as it affects filtration, drying, and the final product's physical properties. acs.org Developing a robust crystallization process that consistently yields the desired polymorph is a major scale-up challenge. chemtek.co.in

Supply Chain and Raw Material Cost: The economic viability of a large-scale process depends heavily on the cost and availability of starting materials. uk-cpi.com Sourcing high-purity 2,6-dihydroxybenzoic acid and 2-aminoethanol from reliable suppliers is essential.

Solutions to these challenges often involve detailed process modeling, pilot plant studies to test the process at an intermediate scale, and the implementation of Process Analytical Technology (PAT) for real-time monitoring and control of critical process parameters.

Automated Synthesis Platforms for Complex Benzamides

The need to rapidly synthesize and screen libraries of compounds for drug discovery and materials science has driven the development of automated synthesis platforms. These systems can be applied to produce a range of benzamide derivatives for research purposes.

Automated platforms often utilize robotics to handle liquid and solid reagents, performing reactions in parallel, typically in well-plate formats. researchgate.net This allows for the high-throughput synthesis of hundreds or thousands of compounds. prolabas.com More advanced systems integrate continuous flow reactors, enabling the rapid optimization of reaction conditions and the synthesis of compound libraries with minimal reagent consumption. rsc.orgwhiterose.ac.uk For example, a stopped-flow reactor can be integrated into a high-throughput platform to perform a large number of individual reactions in a short timeframe, exploring different combinations of acids, amines, and coupling agents to quickly identify optimal synthesis conditions. rsc.orgwhiterose.ac.uk Such automated systems accelerate the discovery process by systematically exploring the chemical space around a core structure like a substituted benzamide. researchgate.net

Precursor Sourcing and Derivatization for this compound

The synthesis of the target molecule is fundamentally dependent on the availability and purity of its key precursors: 2,6-dihydroxybenzoic acid and 2-aminoethanol (monoethanolamine).

2,6-Dihydroxybenzoic Acid: This precursor is typically produced via the carboxylation of resorcinol (B1680541), a process known as the Kolbe-Schmitt reaction. guidechem.com This reaction involves treating resorcinol with carbon dioxide under pressure in the presence of a base. A significant challenge in this synthesis is controlling the regioselectivity, as the carboxylation can also occur at the 4-position, leading to the formation of 2,4-dihydroxybenzoic acid as a major byproduct. google.comgoogle.com Industrial processes have been developed to improve the selectivity for the 2,6-isomer and to efficiently separate it from the 2,4-isomer, for instance, by adjusting the pH of an aqueous solution to selectively decompose the 2,4-dihydroxybenzoic acid. google.comgoogle.com More recently, enzymatic carboxylation of resorcinol using CO2 has been explored as a sustainable alternative. tuhh.demdpi.com

2-Aminoethanol (Monoethanolamine): This is a commodity chemical produced on a large scale. The primary industrial method is the reaction of ethylene (B1197577) oxide with aqueous ammonia. labsaco.comco.comsolechem.euintratec.us This reaction is highly exothermic and also produces diethanolamine (DEA) and triethanolamine (B1662121) (TEA) as byproducts. The ratio of these products can be controlled by adjusting the stoichiometry of the reactants. labsaco.com The separation of monoethanolamine from the product mixture is achieved through distillation.

A comprehensive search for dedicated computational and theoretical chemical studies on the compound this compound has been conducted. However, publicly accessible research literature containing specific data for the requested analyses—including Quantum Chemical Calculations and Molecular Dynamics Simulations for this particular molecule—is not available at this time.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Computational and Theoretical Chemical Studies

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Dynamic Behavior and Flexibility Analysis

To fulfill the request accurately, peer-reviewed scientific studies containing these specific computational analyses for 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide would be required. Without such source data, generating an article that is both scientifically accurate and adheres to the provided outline is not feasible.

Ligand-Target Interaction Modeling (Excluding Clinical Outcomes)

Ligand-target interaction modeling is a cornerstone of computational chemistry, offering insights into how a molecule might bind to a biological target. This section explores common methodologies and findings for benzamide (B126) derivatives, which could be extrapolated to this compound.

Molecular Docking Simulations with Hypothetical Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For benzamide derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes.

For instance, studies on N-substituted benzamides have explored their interactions with various enzymes. In a typical docking study, the benzamide derivative is placed in the active site of a target protein, and its binding affinity is estimated through scoring functions. For example, research on benzamide analogues as inhibitors of the bacterial cell division protein FtsZ revealed crucial hydrogen bond interactions with amino acid residues such as Val 207, Asn 263, and Leu 209. nih.gov Similarly, docking studies of N-methyl-4-(4-pyrazolidinyl) benzamides with Rho-associated kinase-1 (ROCK1) have been performed to understand their inhibitory potential. tandfonline.com

In the case of this compound, hypothetical docking simulations could be performed against a range of targets. The dihydroxy substitution on the benzene (B151609) ring and the hydroxyethyl (B10761427) group on the amide nitrogen would be expected to form key hydrogen bonds with receptor active sites. The hydroxyl groups at positions 2 and 6 are likely to act as both hydrogen bond donors and acceptors, a feature that is critical for molecular recognition.

Binding Free Energy Calculations and Interaction Hotspots

Beyond the initial docking pose, calculating the binding free energy provides a more quantitative estimate of the affinity between a ligand and its target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from a set of molecular dynamics simulation snapshots. nih.gov

Pharmacophore Modeling for Structural Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for biological activity. For a series of active molecules, a common pharmacophore can be derived, which then can be used to screen for new compounds with similar activity.

Studies on benzamide analogues have successfully employed this technique. For example, a five-featured pharmacophore model was developed for three-substituted benzamide derivatives as FtsZ inhibitors, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Another study on N-benzyl benzamide derivatives as melanogenesis inhibitors also utilized pharmacophore modeling to identify key structural features. nih.gov

For this compound, a pharmacophore model would likely highlight the hydrogen bond donor and acceptor capabilities of the two hydroxyl groups on the phenyl ring and the hydroxyl group on the N-ethyl substituent, as well as the aromatic ring itself as a hydrophobic feature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to build mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively.

Descriptor Generation and Selection

The first step in any QSAR/QSPR study is the calculation of molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. They can be categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include molecular connectivity indices.

Geometrical descriptors: These are related to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Hydrophobic descriptors: These quantify the hydrophobicity of a molecule, with LogP being the most common example.

In QSAR studies of substituted benzamides, a variety of descriptors have been found to be important. For example, a study on the antimicrobial activity of substituted benzamides found that topological descriptors like molecular connectivity indices and Kier's shape index were significant. nih.gov

Predictive Model Development for In Vitro Activities

Once a set of descriptors is generated, statistical methods are used to build a predictive model. Multiple linear regression, partial least squares, and various machine learning algorithms are commonly employed. The goal is to create a model that can accurately predict the activity of new, untested compounds.

For example, a 3D-QSAR model for benzamide analogues as FtsZ inhibitors yielded a statistically significant model with good predictive power. nih.gov Similarly, QSAR models have been developed for N-substituted benzimidazole (B57391) derived carboxamides to explore the molecular properties influencing their antioxidative activity. tandfonline.comnih.govresearchgate.net These studies often result in models that can guide the design of more potent compounds. For this compound, a QSAR study would involve synthesizing a series of related compounds with varying substituents and correlating their in vitro activity with calculated molecular descriptors.

Reaction Pathway Predictions and Mechanistic Insights using Computational Chemistry

Computational chemistry provides a powerful lens for predicting reaction pathways and understanding the intricate mechanisms that govern the chemical behavior of molecules. While specific computational studies detailing the reaction pathways of this compound are not extensively available in the public domain, a wealth of theoretical research on the parent class of compounds, dihydroxybenzoic acids (DHBAs), offers significant mechanistic insights that can be extrapolated to this derivative. These studies primarily leverage Density Functional Theory (DFT) to model molecular structures, reactivity, and the thermodynamics and kinetics of potential reactions.

Computational investigations into DHBAs have often focused on elucidating their antioxidant properties and electrochemical behavior. worldscientific.comsemnan.ac.ir These studies provide a foundational understanding of how the molecular structure of these compounds influences their reactivity. For instance, the arrangement of hydroxyl groups on the benzene ring has a significant effect on the propensity of DHBAs to form different solid phases, a phenomenon that has been explored through both experimental and computational approaches. nih.gov

Mechanistic Insights from Related Dihydroxybenzoic Acids

Research on various DHBA isomers has shed light on several key reaction mechanisms:

Antioxidant Mechanisms: Computational analysis of the antioxidant activity of DHBAs has revealed that the predominant mechanism for radical scavenging is dependent on the solvent environment. worldscientific.com In nonpolar media, the Hydrogen Atom Transfer (HAT) mechanism is generally favored. Conversely, in polar environments, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is more likely to occur. worldscientific.com These findings are supported by calculations of thermochemical descriptors such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Affinity (PA). worldscientific.com

Electrochemical Oxidation: Theoretical studies on the electrochemical oxidation of DHBAs have shown that a two-electron oxidation is typically followed by a Michael addition reaction with nucleophiles, leading to the formation of new dihydroxybenzoic acid derivatives. semnan.ac.ir DFT calculations have been instrumental in determining the total Gibbs free energy change (ΔGtot) of the electrochemical oxidation, which directly correlates with the electrochemical oxidation potentials (Ep). semnan.ac.ir

The computational methods employed in these studies provide a robust framework for predicting the reactivity of this compound. By applying similar theoretical models, it would be possible to predict its behavior in various chemical environments and to elucidate the mechanisms of its potential reactions.

Table 1: Computational Methods Applied to Dihydroxybenzoic Acids

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Optimization of molecular geometry and calculation of electronic parameters for antioxidant activity studies. | nih.gov |

| DFT (B3LYP and BP86) | 6-311+G(p,d) | Mechanistic study of electrochemical oxidation in the presence of various nucleophiles. | semnan.ac.ir |

| DFT (M06-2X) | 6-311++G(d,p) | Analysis of antioxidant activity in polar and nonpolar media. | worldscientific.com |

| Polarizable Continuum Model (PCM) | 6-31++G(d,p) | Modeling solvent media for structure optimization and vibrational frequency calculations. | nih.gov |

Table 2: Key Mechanistic Descriptors from Computational Studies of Dihydroxybenzoic Acids

| Descriptor | Significance | Reference |

| Bond Dissociation Enthalpy (BDE) | A key indicator for the hydrogen atom donating ability of the hydroxyl groups, which is crucial for the HAT mechanism in antioxidant activity. A lower BDE suggests a more reactive hydroxyl group. | worldscientific.com |

| Ionization Potential (IP) | Relates to the ease of electron donation from the molecule. A lower IP facilitates the electron transfer step in the SPLET mechanism. | worldscientific.com |

| Proton Affinity (PA) | Describes the ability of the phenoxide anion to accept a proton. This is a critical parameter for understanding the proton loss step in the SPLET mechanism. | worldscientific.com |

| Total Gibbs Free Energy Change (ΔGtot) | Used to predict the spontaneity and potential of electrochemical oxidation reactions. The electrochemical oxidation potentials (Ep) of DHBAs are directly dependent on the ΔGtot of the oxidation process. | semnan.ac.ir |

While the direct application of these computational methodologies to this compound is yet to be extensively reported, the existing research on closely related compounds provides a solid foundation for future theoretical investigations into its reaction pathways and mechanisms.

Biochemical and Biological Interaction Mechanisms in Vitro/in Silico Focus

Enzyme Inhibition and Activation Mechanisms (Cell-Free and Recombinant Systems)

There is no publicly available research detailing the effects of 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide on enzyme activity in cell-free or recombinant systems. Consequently, the following sub-sections remain unaddressed.

Kinetic Characterization of Enzyme Modulation

No studies have been identified that perform kinetic analyses to determine the nature and extent of enzyme modulation by this compound. Information regarding its potential inhibitory or activatory constants (e.g., IC50, Ki, EC50) is absent from the scientific literature.

Binding Site Identification through Mutagenesis and Computational Docking

Specific mutagenesis studies to identify the binding site of this compound on any particular enzyme have not been reported. Similarly, while computational docking is a common technique to predict ligand-protein interactions, no such studies focusing on this compound have been published.

Allosteric Modulation Mechanisms

The potential for this compound to act as an allosteric modulator of any enzyme has not been investigated. Research into its ability to bind to a site distinct from the active site and influence enzyme activity is currently unavailable.

Receptor Binding and Ligand-Protein Interaction Studies (Isolated Receptor Systems)

Similar to the lack of enzyme-focused research, there is no available data on the interaction of this compound with isolated receptor systems.

Affinity Determination via In Vitro Binding Assays

No in vitro binding assays have been published that determine the binding affinity (e.g., Kd, Ki) of this compound for any specific receptor.

Conformational Changes Induced by Ligand Binding

There are no studies that have explored whether the binding of this compound induces conformational changes in any target protein or receptor.

Selectivity Profiling Across Receptor Families

There is currently a lack of specific data regarding the selectivity profiling of this compound across various receptor families. However, in silico studies on the related compound, gentisic acid (2,5-dihydroxybenzoic acid), have explored its interaction with receptors involved in diabetes management. These computational docking studies provide a hypothetical basis for the types of interactions that dihydroxybenzamide derivatives might exhibit.

An in silico investigation into the antidiabetic potential of gentisic acid predicted its interaction with several key receptors. The study suggested moderate interactions with receptors such as dipeptidyl-peptidase 4 (DPP4), protein tyrosine phosphatase 1B (PTP1B), and peroxisome proliferator-activated receptor gamma (PPAR-γ) nih.gov. While these findings are for the parent acid, they suggest that its derivatives, including the N-(2-hydroxyethyl)benzamide form, may also possess affinities for these or other receptors. The specific selectivity profile of this compound, however, remains to be experimentally determined.

Modulation of Cellular Pathways (In Vitro, Mechanistic Studies)

The influence of this compound on cellular pathways has not been directly investigated. However, research on its parent analog, gentisic acid, and other benzamide (B126) compounds provides a foundation for its potential mechanisms of action in vitro.

Signaling Pathway Analysis in Cultured Cell Lines

Studies on gentisic acid have demonstrated its ability to modulate key signaling pathways involved in inflammation and oxidative stress. In a study on ovalbumin-induced airway inflammation in mice, gentisic acid was found to regulate the Nrf2/HO-1 and NF-κB signaling pathways nih.gov. Specifically, it upregulated the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which are critical components of the cellular antioxidant response. Concurrently, it inhibited the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses nih.gov.

In silico docking studies further support the interaction of gentisic acid with Keap1, a negative regulator of Nrf2, suggesting a mechanism for its Nrf2-activating properties nih.gov. While these studies were conducted with gentisic acid, they provide a plausible model for the signaling pathways that could be modulated by its derivatives.

Gene Expression and Proteomic Profiling in Response to Exposure

Specific gene expression and proteomic profiling data for this compound are not available. However, based on the signaling pathway analysis of gentisic acid, it can be hypothesized that exposure to dihydroxybenzamide derivatives may lead to changes in the expression of genes regulated by Nrf2 and NF-κB.

Table 1: Potential Gene Expression Modulation by Dihydroxybenzamide Derivatives (Hypothetical)

| Signaling Pathway | Key Genes Potentially Upregulated | Key Genes Potentially Downregulated |

| Nrf2/HO-1 | HMOX1 (HO-1), NQO1, GCLC | Keap1 (indirectly) |

| NF-κB | - | TNF-α, IL-6, IL-1β |

Apoptosis and Cell Cycle Modulation Mechanisms (In Vitro)

While there is no direct evidence for apoptosis induction or cell cycle modulation by this compound, the broader class of benzamide compounds has been shown to exhibit these effects in various cancer cell lines.

For instance, benzamide riboside has been shown to induce apoptosis in human ovarian carcinoma cells, a process accompanied by the downregulation of cdc25A and inhibition of Cdk2 activity nih.gov. Other N-substituted benzamides have been found to induce a G2/M cell cycle block and apoptosis through the mitochondrial pathway, involving cytochrome c release and caspase-9 activation nih.gov. Phenolic compounds, in general, are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, affecting proteins such as Bax and Bcl-2 nih.govbenthamscience.com.

Table 2: Effects of Various Benzamide Derivatives on Cell Cycle and Apoptosis in Cancer Cell Lines

| Compound | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism |

| Benzamide Riboside | Human ovarian carcinoma N.1 | - | Down-regulation of cdc25A, inhibition of Cdk2 activity nih.gov |

| Declopramide (N-substituted benzamide) | Mouse 70Z/3 pre-B, Human HL60 | G2/M block | Cytochrome c release, caspase-9 activation nih.gov |

| Chabamide | Human leukemia K562/ADR | G0/G1 arrest | Regulation of mitochondrial membrane potential, modulation of Bax and Bcl-2 nih.gov |

| Azaflavanone derivative | Human prostate cancer DU145 | - | Increased expression of apoptotic markers nih.gov |

Antioxidant and Radical Scavenging Mechanisms (Cell-Free Systems)

The antioxidant potential of this compound can be inferred from studies on its parent compound, gentisic acid, which is a known antioxidant.

Direct Radical Trapping Studies

Pulse radiolysis studies have been instrumental in elucidating the direct radical scavenging mechanisms of gentisic acid in cell-free systems nih.govsci-hub.seresearchgate.net. These studies have shown that gentisic acid is an efficient scavenger of hydroxyl radicals (•OH) nih.govsci-hub.seresearchgate.net. The reaction produces both a reducing adduct radical and an oxidizing phenoxyl radical nih.govsci-hub.seresearchgate.net.

Furthermore, gentisic acid has been demonstrated to scavenge organohaloperoxyl radicals nih.govsci-hub.seresearchgate.net. The antioxidant and radioprotective properties of gentisic acid are attributed to its phenoxyl group nih.govsci-hub.seresearchgate.net. The redox potential of the gentisic acid radical/gentisic acid couple supports its capacity to act as an antioxidant nih.govsci-hub.seresearchgate.net.

Table 3: Radical Scavenging Activity of Gentisic Acid (Parent Compound of an Isomer)

| Radical Species | Scavenging Efficiency |

| Hydroxyl Radical (•OH) | High |

| Organohaloperoxyl Radical | Moderate |

Chelation Mechanisms of Metal Ions

The molecular structure of this compound, featuring two hydroxyl groups and a benzamide moiety, suggests a strong potential for acting as a chelating agent. The presence of multiple donor atoms (oxygen and nitrogen) in a favorable spatial arrangement allows for the formation of stable coordination complexes with various metal ions. While direct studies on the chelation mechanisms of this specific compound are not extensively documented in publicly available literature, the principles of coordination chemistry and data from structurally similar compounds, such as other dihydroxybenzoic acid derivatives, provide a basis for understanding its potential interactions. researchgate.netnih.gov

Compounds with catechol-like (ortho-dihydroxy) or resorcinol-like (meta-dihydroxy) functionalities are well-known for their ability to bind metal ions. nih.gov In the case of this compound, the two hydroxyl groups on the benzene (B151609) ring, along with the carbonyl oxygen and the nitrogen atom of the amide group, can all participate in coordinating a metal ion. The formation of a chelate ring, a stable cyclic structure involving the metal ion and the ligand, is a key feature of this interaction. The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the medium, and the solvent system.

Studies on related dihydroxybenzoic acid derivatives have shown their capability to form complexes with divalent and trivalent metal ions, including Fe(III), Cu(II), and Zn(II). nih.govtandfonline.com For instance, 3,4-dihydroxybenzoic acid derivatives have been demonstrated to bind iron and copper, forming hexa-coordinated complexes. nih.govtandfonline.com The chelation process often involves the deprotonation of the hydroxyl groups, leading to the formation of strong metal-oxygen bonds. The N-(2-hydroxyethyl) side chain could also play a role in the coordination, potentially leading to the formation of multidentate complexes. The specific coordination geometry and stoichiometry of the resulting metal complexes would be dependent on the coordination preferences of the metal ion involved.

Antimicrobial Activity: Mechanism of Action Against Pathogens (In Vitro)

While specific studies detailing the antimicrobial mechanism of action for this compound are limited, the activity of structurally related compounds, such as other dihydroxybenzoic acids and salicylamide (B354443) derivatives, suggests several plausible pathways through which it may exert its effects on pathogens. nih.govnih.govmdpi.com The antimicrobial action of phenolic compounds is often multifaceted and can involve disruption of cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. mdpi.com

The number and position of hydroxyl groups on the benzoic acid ring have been shown to be critical for the antimicrobial efficacy of these compounds. nih.gov For instance, studies on various dihydroxybenzoic acid isomers have demonstrated that their activity against bacteria like Escherichia coli and Staphylococcus aureus varies significantly with the hydroxyl group positioning. nih.govnih.gov

Table 1: Inferred Antimicrobial Activity of Dihydroxybenzoic Acid Derivatives Against Select Pathogens

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,3-Dihydroxybenzoic acid | Staphylococcus aureus | Potentially low MIC |

| 2,5-Dihydroxybenzoic acid | Escherichia coli | Potentially moderate MIC |

Note: This table is illustrative and based on general findings for dihydroxybenzoic acids. Specific MIC values for this compound are not available.

Bacterial Cell Wall Synthesis Inhibition

One potential mechanism of antimicrobial action for this compound could be the inhibition of bacterial cell wall synthesis. The bacterial cell wall is a crucial structure for maintaining cell integrity and is a common target for antimicrobial agents. Phenolic compounds have been known to interfere with the enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting these enzymes, the compound could disrupt the formation of the cell wall, leading to cell lysis and death.

Membrane Disruption Mechanisms

Another plausible mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the benzene ring in this compound would allow it to partition into the lipid bilayer of the cell membrane. The presence of hydroxyl and amide groups could then interfere with the membrane's structure and function. This could involve altering membrane fluidity, disrupting the electrochemical gradient across the membrane, and causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Studies on other phenolic acids have shown that they can cause hyperacidification and membrane permeabilization, leading to cell death. mdpi.com

Enzyme Targeting in Microbial Metabolism

This compound may also exert its antimicrobial effect by targeting specific enzymes within the microbial metabolism. Many enzymes are crucial for the survival of pathogens, and their inhibition can lead to a bactericidal or bacteriostatic effect. The hydroxyl groups on the benzamide structure can form hydrogen bonds with the active sites of enzymes, leading to their inhibition. Furthermore, the chelation of essential metal ions, as discussed in section 5.4.2, can also lead to enzyme inhibition, as many enzymes require metal ions as cofactors for their activity. For example, hydroxamic acid derivatives have been shown to inhibit metallo-β-lactamases by coordinating with the zinc ions in the active site. nih.gov Similarly, hydroxylated xanthones have demonstrated competitive or non-competitive inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. rsc.org

Interaction with Nucleic Acids and Lipids (Biophysical Studies)

DNA/RNA Binding Affinity and Intercalation Studies

The planar aromatic ring of this compound suggests the possibility of interaction with DNA and RNA. Small molecules can bind to nucleic acids through several modes, including intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding can lead to significant structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with replication and transcription.

Studies on other salicylic (B10762653) acid derivatives have indicated that they can interact with DNA. researchgate.net These interactions have been shown to be dependent on the sequence of the DNA, with a preference for AT-rich regions. researchgate.net The binding of these derivatives can affect the DNA structure and potentially interfere with the binding of DNA-interacting proteins. While it is plausible that this compound could interact with DNA in a similar manner, further biophysical studies such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism would be necessary to confirm the binding mode and affinity.

Chemical Reactivity, Derivatization, and Analog Synthesis

Functional Group Interconversion Strategies for 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide

Functional group interconversion (FGI) is a cornerstone of medicinal chemistry, enabling the targeted modification of a lead compound. For this compound, FGI strategies can be directed at its three principal functional domains: the hydroxyl groups, the amide bond, and the aromatic ring.

Hydroxyl Group Protection and Deprotection Chemistries

The presence of three distinct hydroxyl groups—two phenolic and one primary aliphatic—necessitates a carefully planned protection strategy to achieve selective modification at other sites of the molecule. The phenolic hydroxyls of the resorcinol (B1680541) moiety are acidic and nucleophilic, while the primary alcohol of the hydroxyethyl (B10761427) side chain is less acidic but also a potent nucleophile.

Selective protection can be challenging. The primary alcohol can often be selectively protected over the more sterically hindered phenolic groups using bulky reagents under controlled conditions. Conversely, the greater acidity of the phenolic groups allows for their selective deprotonation and subsequent reaction. Common protecting groups applicable to this scaffold are detailed below.

| Protecting Group | Reagent(s) for Introduction | Conditions for Deprotection | Target Hydroxyl Group(s) |

| Silyl Ethers | |||

| Trimethylsilyl (B98337) (TMS) | TMSCl, Et3N | Mild acid (e.g., AcOH) or fluoride (B91410) source (TBAF) | Phenolic & Aliphatic |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | Acid (e.g., HCl, TFA) or fluoride source (TBAF) | Primarily Aliphatic; can protect Phenolic |

| Alkyl Ethers | |||

| Benzyl (Bn) | BnBr, K2CO3, Acetone | Catalytic Hydrogenolysis (H2, Pd/C) | Phenolic & Aliphatic |

| Methoxymethyl (MOM) | MOMCl, DIPEA | Acid (e.g., HCl in THF) | Phenolic & Aliphatic |

| Esters | |||

| Acetyl (Ac) | Ac2O, Pyridine | Base (e.g., K2CO3, MeOH) or Acid (e.g., HCl, MeOH) | Phenolic & Aliphatic |

| Pivaloyl (Piv) | PivCl, Pyridine | Strong base (e.g., NaOH) or reductive cleavage | Phenolic & Aliphatic |

The choice of protecting group depends on the desired regioselectivity and its stability towards subsequent reaction conditions. For instance, TBDMS ethers are generally more stable to a wider range of conditions than TMS ethers, allowing for more complex synthetic sequences. nist.gov

Amide Bond Modifications and Isosteric Replacements

The amide bond is exceptionally stable due to resonance, making its direct modification challenging. However, strategies exist for its replacement with bioisosteres—functional groups that mimic the steric and electronic properties of the amide while potentially offering improved metabolic stability, solubility, or synthetic accessibility. nih.govacs.org The replacement of the amide bond in this compound can lead to novel analogs with significantly different properties. researchgate.netexlibrisgroup.com

Common isosteric replacements for the amide group include various five-membered heterocyclic rings that can replicate the geometry and hydrogen bonding capabilities of the amide linkage. nih.gov

| Amide Isostere | Key Features |

| 1,2,4-Oxadiazole | Mimics planarity and dipole moment of the amide. nih.gov |

| 1,3,4-Oxadiazole | Often used as a bioisostere for amides and esters; may improve aqueous solubility and metabolic stability. researchgate.net |

| 1,2,3-Triazole | Can be readily synthesized via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition). Acts as a surrogate for the amide bond. nih.gov |

| Tetrazole | Can act as a cis-amide isostere. nih.gov |

| Thioamide | Replacement of the amide carbonyl oxygen with sulfur. |

| Sulfonamide | Offers a different geometric and hydrogen-bonding profile. |

Synthesis of such isosteres typically involves multi-step sequences starting from 2,6-dihydroxybenzoic acid or its derivatives, for example, by converting the carboxylic acid to a nitrile, which can then be used to construct heterocycles like tetrazoles or oxadiazoles.

Aromatic Ring Substitution and Functionalization

The resorcinol core of the molecule is an electron-rich aromatic system, highly activated towards electrophilic aromatic substitution (EAS). The two hydroxyl groups and the amide substituent are all ortho-, para-directing. This strong activation facilitates a range of functionalization reactions, though it can also lead to a lack of regioselectivity or over-reaction if not carefully controlled. jmchemsci.combritannica.com

Potential EAS reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved under mild conditions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Requires mild nitrating agents (e.g., dilute HNO3) to prevent oxidation of the highly activated ring.

Friedel-Crafts Acylation/Alkylation: Can introduce alkyl or acyl groups. The acylation of resorcinols, for instance, can be catalyzed by zinc dichloride. jmchemsci.com Alkylation with alkyl bromides can also be performed. tandfonline.com The positions C-3 and C-5 are the most likely sites for substitution due to the directing influence of the existing substituents.

Formylation: Reactions such as the Gattermann or Vilsmeier-Haack reaction can introduce a formyl group, a versatile handle for further synthesis.

The regioselectivity of these reactions will be dictated by the combined directing effects of the C1-amide and the C2- and C6-hydroxyl groups, making the C3 and C5 positions the most probable sites of substitution.

Synthesis of Structural Analogues and Homologues

The synthesis of structural analogues provides a systematic way to explore structure-activity relationships. This can be achieved by modifying the substitution pattern of the aromatic ring or by altering the nature of the side chain.

Systematic Variation of Hydroxyl and Amide Substituents

A straightforward approach to generating analogues is to vary the position and number of hydroxyl groups on the aromatic ring or to modify the N-substituted side chain. This is typically achieved by starting with different substituted benzoic acids or different amino alcohols in the initial amide coupling reaction. google.com

The standard synthesis of the parent compound involves the coupling of 2,6-dihydroxybenzoic acid with ethanolamine (B43304). By substituting the starting materials, a wide array of analogues can be produced.

| Aromatic Precursor | Amine Precursor | Resulting Analogue Class |

| 2,3-Dihydroxybenzoic Acid | Ethanolamine | Isomer with a catechol moiety |

| 2,5-Dihydroxybenzoic Acid | Ethanolamine | Isomer with a hydroquinone (B1673460) moiety mdpi.com |

| 3,4-Dihydroxybenzoic Acid | Ethanolamine | Isomer with a catechol moiety mdpi.com |

| 4-Hydroxybenzoic Acid | Ethanolamine | Analogue with a single phenolic hydroxyl group nih.gov |

| 2,6-Dihydroxybenzoic Acid | 3-Amino-1-propanol | Homologue with an N-(3-hydroxypropyl) side chain |

| 2,6-Dihydroxybenzoic Acid | 2-Amino-2-methyl-1-propanol | Analogue with a sterically hindered side chain |

| 2,6-Dimethoxybenzoic Acid | Ethanolamine | Di-O-methylated precursor (requires subsequent demethylation, e.g., with BBr3, to yield the dihydroxy product) google.com |

The amide coupling itself is a well-established transformation, commonly facilitated by coupling reagents such as carbodiimides (e.g., EDC) with additives like HOBt, or using phosphonium (B103445) (e.g., PyBOP) or uranium/guanidinium (e.g., HATU) salts.

Introduction of Heterocyclic Rings

Replacing the benzene (B151609) ring with a heterocyclic scaffold is a common strategy in medicinal chemistry to alter properties such as solubility, polarity, and metabolic profile, or to find novel intellectual property. researchgate.net For this compound, the resorcinol ring could be replaced with a dihydroxypyridine or dihydroxypyrimidine ring.

For example, chelidamic acid (4,6-dihydroxypyridine-2-carboxylic acid) could serve as a heterocyclic starting material. Amide coupling with ethanolamine would yield a pyridine-based analogue. The synthesis of such heterocyclic analogues often requires bespoke synthetic routes to prepare the necessary heterocyclic carboxylic acid precursors. scielo.br Functionalization of the heterocyclic ring itself can then provide further avenues for derivatization.

Chain Length Optimization of the N-Hydroxyethyl Moiety

Detailed experimental studies focusing on the optimization of the N-hydroxyethyl chain length of this compound are not extensively reported in the scientific literature. However, theoretical considerations suggest that modifying the length of the N-alkyl chain could significantly impact the compound's physicochemical and biological properties.

The process of chain length optimization would involve the synthesis of a series of analogs where the N-(2-hydroxyethyl) group is replaced with N-(hydroxymethyl), N-(3-hydroxypropyl), N-(4-hydroxybutyl), and longer N-hydroxyalkyl chains. The primary goal of this optimization would be to systematically probe the steric and conformational requirements of a target binding site, such as an enzyme active site or a receptor.

Key properties that would be evaluated for each analog include:

Binding Affinity: How tightly the compound binds to its biological target.

Potency: The concentration of the compound required to elicit a specific biological response.

Selectivity: The compound's ability to interact with the intended target over other related targets.

Physicochemical Properties: Changes in solubility, lipophilicity (logP), and membrane permeability.

It is hypothesized that a systematic increase in chain length could lead to a parabolic relationship with biological activity. Initially, a longer chain might improve hydrophobic interactions within a binding pocket, increasing affinity. However, beyond an optimal length, steric hindrance could prevent proper binding, leading to a decrease in activity.

Table 1: Hypothetical Analogs for Chain Length Optimization This table is illustrative and based on standard chemical synthesis strategies, as specific experimental data for this series is not available.

| Analog Name | N-Substituent | Chain Length (Carbon Atoms) | Rationale for Synthesis |

|---|---|---|---|

| 2,6-Dihydroxy-N-(hydroxymethyl)benzamide | -CH₂OH | 1 | Evaluate the effect of the shortest possible hydroxyalkyl chain. |

| This compound | -CH₂CH₂OH | 2 | Parent compound for baseline comparison. |

| 2,6-Dihydroxy-N-(3-hydroxypropyl)benzamide | -CH₂CH₂CH₂OH | 3 | Assess the impact of increased chain flexibility and length. |

| 2,6-Dihydroxy-N-(4-hydroxybutyl)benzamide | -CH₂CH₂CH₂CH₂OH | 4 | Explore potential for reaching deeper regions of a binding pocket. |

Structure-Activity/Property Relationship (SAR/SPR) Studies through Analogues

The 2,6-dihydroxy substitution pattern on the benzene ring is critical to the molecule's electronic properties and hydrogen bonding capabilities. The two hydroxyl groups are ortho and para to the amide carbonyl group.

Hydrogen Bonding: The 2-hydroxyl group can form a strong intramolecular hydrogen bond with the amide carbonyl oxygen. This interaction flattens the molecule and can influence its conformation and binding properties. The 6-hydroxyl group is available for intermolecular hydrogen bonding with a biological target.

Electronic Effects: Both hydroxyl groups are strong electron-donating groups, increasing the electron density of the aromatic ring. This influences the acidity of the phenolic protons and the nucleophilicity of the ring.

Introducing further substituents onto the aromatic ring would systematically alter these properties. For example:

Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Placing these groups at positions 3, 4, or 5 would decrease the electron density of the ring, increase the acidity of the phenolic hydroxyl groups, and potentially alter binding interactions.

Electron-Donating Groups (e.g., -CH₃, -OCH₃): Adding these groups would further increase the ring's electron density and could introduce new steric or hydrophobic interactions.

Molecular recognition is governed by a combination of steric and electronic complementarity between a ligand and its binding site.

Electronic Contributions: The electronic nature of the molecule is dictated by the electron-rich dihydroxy-substituted ring and the polar amide and alcohol functional groups. These features allow for a range of non-covalent interactions crucial for molecular recognition, including hydrogen bonds, π-π stacking (with aromatic residues in a protein), and dipole-dipole interactions. The interplay between steric and electronic effects is crucial; for instance, while an electron-donating group might enhance a particular electronic interaction, its size could introduce unfavorable steric clashes researchgate.netrsc.org.

Reactions with Biological Reagents and Metabolites (In Vitro Biotransformation Models)

Specific in vitro biotransformation data for this compound is not available. However, based on its chemical structure, several metabolic pathways can be predicted. These reactions are typically studied in cell-free systems using liver microsomes or S9 fractions, which contain key metabolic enzymes.

The molecule possesses functional groups susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

Aromatic Hydroxylation: Although the ring is already di-hydroxylated, further oxidation to a tri-hydroxylated (catechol or pyrogallol-like) species is possible, though potentially minor.

Oxidation of the N-hydroxyethyl side chain: The primary alcohol on the ethyl side chain could be oxidized to an aldehyde and subsequently to a carboxylic acid.

Oxidation of the Phenolic Hydroxyls: Phenolic compounds can be oxidized to form reactive quinone intermediates nih.govmdpi.com. The 2,6-dihydroxy arrangement could potentially be oxidized to a p-quinone or o-quinone type species, which are often highly reactive. Studies on other phenolic compounds demonstrate their capacity to undergo oxidation in the presence of biological oxidizing systems rsc.orgmontclair.edu.

N-Dealkylation: While less common for N-hydroxyethyl groups compared to N-methyl or N-ethyl groups, cleavage of the C-N bond to yield 2,6-dihydroxybenzamide (B1346613) is a possible metabolic pathway.

Reduction pathways are generally less common for this type of structure under typical aerobic metabolic conditions.

Phase II conjugation reactions are highly probable for this molecule due to the presence of multiple hydroxyl groups. These reactions generally increase water solubility and facilitate excretion.

Glucuronidation: The phenolic hydroxyl groups and the primary alcohol on the N-hydroxyethyl side chain are all potential sites for glucuronidation. UDP-glucuronosyltransferases (UGTs) would catalyze the attachment of a glucuronic acid moiety. It is a common pathway for phenolic compounds.

Sulfation: Sulfotransferases (SULTs) could catalyze the transfer of a sulfo group to any of the three hydroxyl groups. For many phenolic compounds and hydroxamic acids, sulfation and glucuronidation are competing metabolic pathways nih.gov. The regioselectivity of these reactions (i.e., which hydroxyl group is preferred) would depend on the specific SULT and UGT isozymes involved and the steric accessibility of each hydroxyl group.

Table 2: Predicted Metabolic Pathways for this compound This table represents potential biotransformations based on the compound's structure, as direct experimental evidence is not available.

| Metabolic Phase | Reaction Type | Potential Site of Metabolism | Predicted Metabolite |

|---|---|---|---|

| Phase I | Oxidation | N-(2-hydroxyethyl) side chain | N-(carboxymethyl)-2,6-dihydroxybenzamide |

| Phase I | Oxidation | Aromatic Ring | Quinone-type species |

| Phase I | N-Dealkylation | Amide Nitrogen | 2,6-Dihydroxybenzamide |

| Phase II | Glucuronidation | Phenolic or Aliphatic -OH | O-glucuronide conjugate |

| Phase II | Sulfation | Phenolic or Aliphatic -OH | O-sulfate conjugate |

Chemoenzymatic Synthesis and Biocatalysis for Derivatization

The derivatization of this compound through chemoenzymatic and biocatalytic methods represents a promising avenue for creating novel analogs with potentially enhanced or modified biological activities. While direct enzymatic modification of this specific compound is not extensively documented in publicly available research, the functional groups present in the molecule—namely the phenolic hydroxyl groups, the primary alcohol, and the amide linkage—are known to be amenable to a variety of enzymatic transformations. By examining biocatalytic reactions on structurally related compounds, it is possible to extrapolate potential derivatization strategies for this compound. These approaches offer the advantages of high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical synthesis.

Potential enzymatic modifications could target the hydroxyl groups for glycosylation or acylation, leading to the formation of glycosides and esters, respectively. Enzymes such as glycosyltransferases and lipases are key biocatalysts for these transformations. Glycosylation, for instance, is known to improve the solubility and bioavailability of phenolic compounds. mdpi.comnih.gov Lipases, on the other hand, are widely used for the esterification of phenolic compounds and alcohols, which can alter their lipophilicity and antioxidant properties. nih.govnih.govnsf.gov Furthermore, oxidoreductases like tyrosinases and laccases could potentially be employed to modify the dihydroxyaromatic ring, although the substitution pattern of the target molecule would influence the feasibility of such reactions. mdpi.com

The following interactive table summarizes potential chemoenzymatic derivatization reactions for this compound based on established biocatalytic methods for analogous structures.

| Enzyme Class | Potential Reaction | Targeted Functional Group | Potential Derivative |

| Glycosyltransferases (GTs) | Glycosylation | Phenolic hydroxyl groups | O-glycosides |

| Lipases | Acylation / Esterification | Phenolic and/or primary hydroxyl groups | Mono- or di-esters |

| Proteases (in reverse) | Amidation | Amide bond (modification) | Modified amides |

| Oxidoreductases (e.g., Tyrosinase) | Oxidation / Polymerization | Dihydroxyphenyl ring | Quinones or polymeric structures |

Detailed Research Findings on Analogous Compounds

Glycosylation of Phenolic Compounds: Research has demonstrated the successful glycosylation of various phenolic compounds using glycosyltransferases. For example, the glycosylation of resveratrol (B1683913), a stilbenoid with hydroxyl groups, has been achieved using engineered enzymes, resulting in the formation of resveratrol glucosides with improved stability and water solubility. nih.gov These studies often utilize sugar donors like UDP-glucose in the presence of a suitable glycosyltransferase to attach a glucose moiety to a hydroxyl group of the acceptor molecule. beilstein-journals.orgnih.gov This strategy could be applied to this compound to produce its mono- or di-glycosides.

Lipase-Catalyzed Acylation: Lipases, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are highly efficient catalysts for the acylation of alcohols and phenols in non-aqueous media. nih.govnih.gov Studies on the esterification of various phenolic acids and alcohols have shown that lipases can selectively catalyze the reaction between the hydroxyl group and an acyl donor (e.g., a fatty acid or its ester). nih.govresearchgate.net This approach could be used to synthesize a range of ester derivatives of this compound by reacting it with different acyl donors, thereby modifying its lipophilicity. Both the phenolic and the primary hydroxyl groups could potentially be acylated. nsf.gov

Oxidation by Tyrosinase: Tyrosinases are known to catalyze the oxidation of phenols, especially catechols (ortho-dihydroxybenzenes), to highly reactive ortho-quinones. nih.gov While this compound possesses a resorcinol-like (meta-dihydroxy) structure, some oxidoreductases can act on a broader range of phenolic substrates. Enzymatic oxidation of similar dihydroxyphenyl compounds has been explored, which can lead to the formation of quinones or undergo subsequent polymerization. mdpi.commdpi.com The feasibility of this transformation for the target compound would require experimental investigation to determine enzyme specificity.

These examples from the literature on structurally related molecules highlight the potential of chemoenzymatic and biocatalytic methods for the derivatization of this compound. Such strategies could generate a library of novel compounds for further investigation.

Advanced Material Science Applications and Supramolecular Chemistry

Incorporation into Polymeric Materials

No studies detailing the incorporation of 2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide into polymeric materials were found.

There is no available literature to suggest that this compound has been utilized as a monomer in polymer synthesis.

No research could be located that describes the use of this compound in polymer blends or composites for the development of functional materials.

Self-Assembly and Supramolecular Structures

The potential for this compound to engage in self-assembly and form supramolecular structures has not been reported in the scientific literature.

There are no documented studies on the hydrogen-bond-driven self-assembly of this compound.

No research is available on the coordination of this compound with metal ions to create supramolecular architectures.

There is no evidence in the current body of scientific literature to indicate that this compound can act as a gelator or form liquid crystals.

Based on the conducted research, there is a significant lack of specific scientific literature and detailed research findings concerning the application of This compound in the advanced material science applications and supramolecular chemistry fields as outlined in the user's request.

The search for information on this specific compound's role in:

Surface Modification and Coating Applications (including Adhesion Promotion, Surface Functionalization, and Antifouling Coatings Research)

Applications in Sensors and Responsive Materials (including Chemosensors for Specific Analytes and Stimuli-Responsive Gels and Polymers)

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" within these specific contexts. To do so would require speculation and the inclusion of information not directly supported by credible scientific sources, which would violate the core instructions of the request.

Advanced Analytical Methodologies for Research Applications

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and purification of individual components from a mixture. For "2,6-Dihydroxy-N-(2-hydroxyethyl)benzamide," various chromatographic techniques can be optimized for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like "this compound." Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation from potential impurities, such as starting materials, by-products, or degradation products.

A reverse-phase (RP) HPLC method is well-suited for this compound due to its moderate polarity. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For "this compound," a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com To improve peak shape and resolution, an acid modifier such as formic acid or phosphoric acid is typically added to the mobile phase. sielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, determined by its benzamide (B126) chromophore.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its multiple polar hydroxyl groups and amide functionality, "this compound" has a high boiling point and low volatility, making it unsuitable for direct GC analysis.

To analyze this compound by GC, a derivatization step is required to convert the polar -OH and -NH groups into less polar, more volatile functional groups. A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte. The resulting TMS-ether and TMS-amide derivatives can then be readily analyzed by GC, typically using a nonpolar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.

Table 2: Hypothetical GC Method for Derivatized Analyte

| Parameter | Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Temperature Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temperature | 310 °C (FID) |

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net It is recognized as a powerful tool for chiral separations in the pharmaceutical industry, often providing faster analysis and higher efficiency than HPLC. chromatographyonline.comresearchgate.net SFC's advantages stem from the low viscosity and high diffusivity of supercritical CO2, which allow for the use of high flow rates without significant loss of resolution. chromatographyonline.com

The compound "this compound" is an achiral molecule, meaning it does not exist as enantiomers and therefore cannot be resolved into different chiral forms. ncats.io However, SFC would be the technique of choice for separating enantiomers of chiral impurities or chiral derivatives of the compound. The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are among the most widely used and successful for resolving a broad range of chiral compounds. researchgate.net Organic modifiers, such as methanol or ethanol, are typically added to the CO2 mobile phase to enhance selectivity and analyte solubility. chromatographyonline.com

Table 3: Example SFC Method Parameters for Chiral Impurity Analysis

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose-based CSP), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |

| Flow Rate | 3.0 mL/min |

| Outlet Pressure | 150 bar |

| Column Temperature | 35 °C |

| Detection | UV at 254 nm |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow-bore capillary. Capillary Zone Electrophoresis (CZE) is a mode of CE that separates ionic species based on their charge-to-size ratio. researchgate.net

"this compound" possesses phenolic hydroxyl groups which can be deprotonated under basic conditions, imparting a negative charge to the molecule. This makes it an ideal candidate for analysis by CZE. The extent of ionization, and thus the electrophoretic mobility, can be controlled by adjusting the pH of the background electrolyte (BGE). A BGE with a pH above the pKa of the phenolic groups will ensure the analyte is in its anionic form and migrates toward the anode. The technique is known for its high efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.gov

Table 4: Illustrative CZE Method Parameters

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm ID, 60 cm total length (50 cm to detector) |

| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 |

| Separation Voltage | 25 kV |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 seconds) |

| Detection | UV at 214 nm |

Spectroscopic Quantification Techniques

Spectroscopic methods are used to measure the interaction between electromagnetic radiation and a substance to determine its concentration. These techniques are often rapid, simple, and highly sensitive.

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The principle of this method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.comthermofisher.com

The aromatic ring and conjugated system of the benzamide group in "this compound" act as a chromophore, allowing it to absorb UV radiation. For quantitative analysis, the first step is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound across the UV range. Subsequently, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the predetermined λmax. mt.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 5: Example Data for a UV-Vis Calibration Curve

| Standard Concentration (µg/mL) | Absorbance at λmax (280 nm) |

| 2.0 | 0.152 |

| 4.0 | 0.301 |

| 6.0 | 0.448 |

| 8.0 | 0.605 |

| 10.0 | 0.753 |

Fluorescence Spectroscopy for Trace Analysis

Fluorescence spectroscopy is a highly sensitive technique ideal for the trace analysis of fluorescent molecules. For "this compound," which possesses a phenolic moiety, intrinsic fluorescence can be expected. The method involves exciting the molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This technique is particularly useful for quantifying minute amounts of the compound in various matrices.

Below is a hypothetical data table illustrating the kind of results one might obtain from a fluorescence spectroscopy analysis of "this compound," based on data from similar phenolic compounds.

Interactive Table 1: Representative Fluorescence Spectroscopy Parameters for Dihydroxybenzoic Acid Analogs

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 2,4-Dihydroxybenzoic Acid | 290 | ~420 | Not Reported |